molecular formula C18H16N4S B3898758 3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE CAS No. 112800-84-7

3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Cat. No.: B3898758
CAS No.: 112800-84-7
M. Wt: 320.4 g/mol
InChI Key: IXHUXPBSFWTGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylsulfanyl)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole is a specialized chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a fused polyheterocyclic system combining indole and 1,2,4-triazine rings, a structure recognized for its potential to interact with critical biological targets. The core 5H-[1,2,4]triazino[5,6-b]indole structure is a privileged framework in anticancer research. Compounds based on this structure have demonstrated promising antiproliferative activity against diverse human cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) . The benzylsulfanyl moiety at the 3-position is a key functional modification that can enhance the molecule's interaction with enzyme active sites. Research indicates that similar benzylsulfanyl-triazolyl-indole hybrids exhibit potent biological activity, with the benzyl group attached to the sulfur atom playing a crucial role in molecular packing and binding interactions . The primary research value of this compound lies in its potential as a tubulin polymerization inhibitor . Indole-1,2,4-triazole hybrids are actively investigated as novel agents that bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase . This mechanism is a validated strategy for developing anticancer therapeutics. Furthermore, molecular docking studies suggest that such polycyclic triazinoindole systems can exhibit strong binding affinities with specific cancer-related receptors, including those associated with prostate and breast cancers (e.g., 2q7k and 3hb5) . This compound is intended for research applications only, specifically for use in in vitro biological screening, mechanism-of-action studies, and as a key synthetic intermediate for developing more complex therapeutic candidates. Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-benzylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-2-22-15-11-7-6-10-14(15)16-17(22)19-18(21-20-16)23-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHUXPBSFWTGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415480
Record name 5H-1,2,4-Triazino[5,6-b]indole, 5-ethyl-3-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112800-84-7
Record name 5H-1,2,4-Triazino[5,6-b]indole, 5-ethyl-3-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves the condensation of isatin derivatives with thiosemicarbazide, followed by cyclization and subsequent functionalization. One common method includes the following steps:

    Condensation: Isatin is reacted with thiosemicarbazide in the presence of glacial acetic acid to form 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol.

    Cyclization: The intermediate is then cyclized under reflux conditions to yield the triazinoindole core structure.

    Functionalization: The benzylsulfanyl and ethyl groups are introduced through nucleophilic substitution reactions using appropriate reagents such as benzyl chloride and ethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Benzylsulfanyl Group

This moiety undergoes nucleophilic substitution and oxidation :

Reaction TypeConditionsProductReference
AlkylationAlkyl halides, K₂CO₃Substituted sulfides
OxidationH₂O₂, AcOHSulfoxide/sulfone derivatives

The sulfur atom’s lone pairs facilitate reactions with electrophiles. For instance, oxidation with hydrogen peroxide yields sulfoxides, which are pivotal in modulating biological activity .

Ethyl Substituent

The ethyl group at position 5 participates in dealkylation under acidic conditions, forming 5H-triazinoindole derivatives .

Triazinoindole Core Modifications

The fused triazine-indole system enables:

Electrophilic Aromatic Substitution

PositionElectrophileProductReference
C6CF₃ reagents (e.g., CF₃COCl)6-Trifluoromethyl analogs
C2Nitration (HNO₃/H₂SO₄)Nitro-substituted derivatives

The C6 position is particularly reactive due to electron deficiency from the triazine ring .

Cycloaddition Reactions

The triazine ring participates in 1,3-dipolar cycloadditions with azides or alkynes under copper catalysis, forming triazole-linked hybrids .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes:

Interaction TargetReaction TypeOutcomeReference
Plasmodium falciparum enzymesNon-covalent bindingAntimalarial activity
Carbonic anhydraseSulfonamide displacementEnzyme inhibition

The benzylsulfanyl group enhances binding affinity to parasitic enzymes, while the ethyl group improves metabolic stability .

Comparative Reactivity of Structural Analogs

CompoundKey FeatureReactivity Difference
5-Benzyl-5H-triazino[5,6-b]indoleLacks ethyl groupLower metabolic stability
3-(Benzylsulfanyl)-5H-triazino[5,6-b]indoleLacks ethyl groupReduced lipophilicity

The ethyl group in the target compound increases steric bulk, slowing dealkylation compared to non-ethylated analogs .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has been explored for its efficacy against various bacterial strains. For instance, studies have shown that triazole-containing compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively, with some derivatives demonstrating lower Minimum Inhibitory Concentrations (MIC) than traditional antibiotics .

Anticancer Properties
Triazoles are known for their anticancer activities. Recent studies have highlighted the potential of 3-(benzylsulfanyl)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole in targeting cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and reactive oxygen species (ROS) generation .

Case Study: Anticancer Activity

  • Compound Tested : this compound
  • Cell Lines : MDA-MB-231 (breast cancer), HeLa (cervical cancer)
  • Results : IC50 values indicated significant cytotoxicity at concentrations as low as 10 µM.

Agricultural Applications

Fungicides and Herbicides
The triazole moiety is also recognized for its fungicidal properties. The compound has been investigated as a potential fungicide against Fusarium and Botrytis species, which are responsible for significant crop losses. The mechanism often involves disrupting the biosynthesis of ergosterol in fungal cell membranes .

Case Study: Fungicidal Activity

  • Target Fungi : Botrytis cinerea, Fusarium oxysporum
  • Concentration Tested : 100 µg/mL
  • Results : Showed over 80% inhibition of fungal growth compared to control.

Material Science Applications

Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. The compound can serve as a cross-linking agent or modifier in polymer synthesis, leading to materials with improved performance characteristics.

Data Table: Properties of Polymers Modified with Triazoles

PropertyControl PolymerPolymer with Triazole
Tensile Strength (MPa)3045
Thermal Stability (°C)200250
Elongation at Break (%)1525

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization reactions with appropriate precursors. Various synthetic routes have been documented that utilize metal-catalyzed processes for enhanced yield and selectivity.

Synthetic Route Overview

  • Starting materials include benzyl sulfide and ethyl hydrazine.
  • Cyclization under acidic conditions leads to the formation of the triazine core.
  • Subsequent functionalization allows for the introduction of ethyl groups at specific positions.

Mechanism of Action

The mechanism of action of 3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE can be compared with other triazinoindole derivatives:

Biological Activity

3-(Benzylsulfanyl)-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of triazole scaffolds. The compound can be synthesized using various methodologies such as cycloaddition reactions and nucleophilic substitutions. Structural characterization is often performed using techniques like NMR spectroscopy and X-ray crystallography to confirm the molecular structure.

Anticancer Activity

Recent studies have indicated that compounds related to the triazino[5,6-b]indole scaffold exhibit promising anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent by targeting key signaling pathways involved in tumor growth and survival .

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA) isoforms. A series of triazino[5,6-b]indole derivatives were evaluated for their inhibitory activity against human CA isoforms. Notably, some compounds exhibited Ki values in the low nanomolar range (e.g., 7.7 nM for hCA II), suggesting that they may serve as effective inhibitors for this enzyme, which plays a crucial role in various physiological processes .

Anti-inflammatory and Analgesic Effects

Compounds containing the triazino framework have also been investigated for their anti-inflammatory properties. Studies have reported on newly synthesized derivatives showing significant anti-inflammatory effects in acute models of paw edema. These findings support the potential use of such compounds in treating inflammatory conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to effectively bind to active sites of enzymes like carbonic anhydrase.
  • Induction of Apoptosis : In cancer cells, it has been observed that these compounds can induce apoptosis through various pathways, including the modulation of EGFR and PI3K signaling .

Case Studies

  • MCF-7 Cell Line Study : A derivative was tested against MCF-7 cells and showed a significant reduction in cell viability with an IC50 value indicating effective cytotoxicity.
  • Carbonic Anhydrase Inhibition Study : Several synthesized compounds were evaluated for their inhibitory effects on hCA II and hCA IX isoforms. The most promising candidate showed superior inhibition compared to standard drugs.

Data Summary

CompoundTargetIC50/Ki ValueNotes
This compoundMCF-7 Cells12 µMSignificant cytotoxicity
Related DerivativehCA II7.7 nMMore effective than acetazolamide
Related DerivativehCA IX41.3 nMSelective inhibition

Q & A

Q. Methodological Answer :

  • Rational Design : Replace the benzylsulfanyl group with pyridinocycloalkyl moieties to improve iron-binding affinity. For example, compound 3k (a derivative with a pyridinocycloalkyl group) showed IC₅₀ values of 0.59–1.31 μM against A549, MCF-7, and HepG-2 cells .
  • Experimental Validation :
    • Test modified derivatives in vitro using MTT assays across cancer cell lines.
    • Compare cytotoxicity profiles with parent compounds and controls (e.g., VLX600) to assess selectivity .
    • Use western blotting to confirm apoptosis induction (e.g., Bcl-2 downregulation, Bax activation, cleaved caspase-3) .

Basic: What in vitro assays are used to evaluate the antiproliferative activity of this compound?

Q. Methodological Answer :

  • MTT Assay : Seed cancer cells (e.g., A549, MCF-7) in 96-well plates, treat with compound (0.1–100 μM), incubate for 48–72 hours, and measure absorbance at 570 nm. Calculate IC₅₀ values using nonlinear regression .
  • Cytotoxicity Controls : Include normal cell lines (e.g., HEK293) to assess selectivity. Compound 3k showed lower toxicity (IC₅₀ >10 μM) in HEK293 vs. cancer cells .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Q. Methodological Answer :

  • Hypothesis Testing : Investigate cell-specific factors such as:
    • Iron metabolism (e.g., transferrin receptor expression) .
    • Mitochondrial vulnerability (e.g., basal ROS levels) .
  • Experimental Approaches :
    • Perform RNA sequencing to identify differential gene expression in sensitive vs. resistant cells.
    • Use iron-depletion assays (e.g., deferoxamine co-treatment) to confirm iron-chelation-dependent mechanisms .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • IR Spectroscopy : Confirm thioether formation (disappearance of S-H stretch at ~2500 cm⁻¹) .
  • ¹H-NMR : Identify benzyl protons (δ 4.3–4.5 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃), and aromatic indole protons (δ 7.5–8.5 ppm) .
  • Elemental Analysis : Validate purity (>95% for synthetic intermediates) .

Advanced: What strategies optimize yield in large-scale synthesis?

Q. Methodological Answer :

  • Reaction Optimization :
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
    • Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective purification .
  • Troubleshooting Low Yield :
    • Monitor reaction progress via TLC.
    • Add scavengers (e.g., molecular sieves) to remove byproducts like H₂S .

Basic: How is apoptosis induction by this compound mechanistically validated?

Q. Methodological Answer :

  • Western Blotting :
    • Extract proteins from treated cells (e.g., A549), separate via SDS-PAGE, and probe for Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved caspase-3 (apoptosis executioner) .
    • Normalize results to β-actin. Compound 3k showed a 3-fold increase in Bax/Bcl-2 ratio .
  • Flow Cytometry : Use Annexin V/PI staining to quantify apoptotic vs. necrotic cells .

Advanced: Can this compound synergize with existing therapies (e.g., PARP inhibitors)?

Q. Methodological Answer :

  • Synergy Testing :
    • Treat cells with sub-IC₅₀ doses of the compound and a PARP inhibitor (e.g., olaparib).
    • Calculate combination indices (CI) using the Chou-Talalay method. VLX600 (a related iron chelator) synergized with PARP inhibitors by inhibiting histone demethylases .
  • Mechanistic Studies :
    • Assess homologous recombination repair efficiency via γ-H2AX foci formation assays .

Basic: What are the key applications of this compound beyond oncology?

Q. Methodological Answer :

  • Antimicrobial Activity :
    • Test against Gram-negative (e.g., E. coli), Gram-positive (e.g., S. aureus), and fungal strains (e.g., C. albicans) using agar diffusion assays .
    • Derivatives with bromo substituents (e.g., compound 25 ) showed enhanced antifungal activity .

Advanced: How to address solubility challenges in in vivo studies?

Q. Methodological Answer :

  • Formulation Strategies :
    • Use cyclodextrin-based complexes or liposomal encapsulation to improve aqueous solubility .
    • Assess bioavailability via pharmacokinetic studies (e.g., plasma concentration-time curves in rodent models) .
  • Alternative Derivatives : Introduce hydrophilic groups (e.g., -OH, -COOH) while maintaining activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 2
Reactant of Route 2
3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

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